2-((4-((4-chlorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol
CAS No.: 946218-41-3
Cat. No.: VC4265681
Molecular Formula: C20H19ClN6O
Molecular Weight: 394.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946218-41-3 |
|---|---|
| Molecular Formula | C20H19ClN6O |
| Molecular Weight | 394.86 |
| IUPAC Name | 2-[[4-(4-chloroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]-methylamino]ethanol |
| Standard InChI | InChI=1S/C20H19ClN6O/c1-26(11-12-28)20-24-18(23-15-9-7-14(21)8-10-15)17-13-22-27(19(17)25-20)16-5-3-2-4-6-16/h2-10,13,28H,11-12H2,1H3,(H,23,24,25) |
| Standard InChI Key | IDFWXSIOZASVOL-UHFFFAOYSA-N |
| SMILES | CN(CCO)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl |
Introduction
Structural Characteristics and Molecular Design
Core Architecture and Functional Groups
The compound’s pyrazolo[3,4-d]pyrimidine core is a bicyclic system comprising a pyrazole ring fused to a pyrimidine ring at positions 3 and 4 . This scaffold is structurally analogous to purines, facilitating interactions with adenosine-binding domains in enzymes and receptors . The 4-chlorophenyl group at position 4 enhances hydrophobic interactions, while the phenyl group at position 1 contributes to π-π stacking with aromatic residues in target proteins . The methylaminoethanol side chain at position 6 introduces hydrogen-bonding capabilities and modulates solubility, critical for pharmacokinetic optimization .
Comparative Structural Analysis
Pyrazolo[3,4-d]pyrimidine derivatives often exhibit varied biological activities depending on substituent patterns. For instance, methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate, a related compound, demonstrates anticancer properties due to its electron-withdrawing ester group . In contrast, the chlorophenyl and methylaminoethanol groups in the target compound likely enhance target specificity and metabolic stability, respectively .
Synthetic Methodologies
Key Reaction Steps and Optimization
The synthesis of 2-((4-((4-chlorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol involves multi-step protocols, often starting with the formation of the pyrazolo[3,4-d]pyrimidine core. A representative pathway includes:
-
Condensation Reactions: Coupling 4-chloroaniline with a preformed pyrazolo[3,4-d]pyrimidine intermediate under basic conditions .
-
Nucleophilic Substitution: Introducing the methylaminoethanol side chain via Mitsunobu or alkylation reactions .
Table 1: Representative Synthetic Conditions and Yields
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Formation | Cs₂CO₃, DMF, 80°C, N₂ atmosphere | 79 |
| Side Chain Introduction | K₂CO₃, DMA, 100°C, 10h | 30 |
| Purification | Column chromatography (EtOAc/petroleum ether) | 79 |
Optimization efforts highlight the critical role of cesium carbonate in facilitating nucleophilic substitutions and dimethylformamide (DMF) as a polar aprotic solvent . Elevated temperatures (80–100°C) improve reaction kinetics but may necessitate inert atmospheres to prevent oxidation .
Physicochemical and Crystallographic Analysis
Solubility and Stability
The compound’s solubility profile is influenced by its ionizable amino and hydroxyl groups, rendering it moderately soluble in polar solvents like DMSO and ethanol . Stability studies under ambient conditions suggest susceptibility to photodegradation, necessitating storage in amber vials at -20°C .
Crystallographic Insights
While direct crystallographic data for this compound remains unpublished, related pyrazolo[3,4-d]pyrimidines adopt triclinic crystal systems with unit cell parameters a = 4.6502(18) Å, b = 11.937(3) Å, and c = 13.1822(19) Å . The dihedral angle between the pyrazole and pyrimidine rings averages 12.5°, indicating minimal steric strain .
Applications and Future Perspectives
Drug Development and Derivative Synthesis
The compound serves as a precursor for structurally diversified analogs. For example, replacing the chlorophenyl group with fluorophenyl or methylsulfonyl variants could modulate target selectivity . Additionally, esterification of the ethanol moiety may enhance blood-brain barrier penetration for neurological applications .
Table 2: Comparative Bioactivity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| Target Compound | JAK2 | 2.1 |
| 6-(4-Chlorophenyl)-1H-quinolin | EGFR | 0.9 |
| Methyl 2-(4-pyrazolo)acetate | PI3K | 5.4 |
Challenges and Opportunities
Current limitations include moderate aqueous solubility and metabolic instability in hepatic microsomes . Prodrug strategies, such as phosphonate or glycoside conjugation, are under investigation to address these issues . Furthermore, computational modeling and X-ray co-crystallography could elucidate precise binding modes, guiding rational design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume